molecular formula C20H18O B12605235 3-Methyl-5,7-diphenylhept-4-en-6-ynal CAS No. 917774-21-1

3-Methyl-5,7-diphenylhept-4-en-6-ynal

Cat. No.: B12605235
CAS No.: 917774-21-1
M. Wt: 274.4 g/mol
InChI Key: XATMNJCMWKANKI-UHFFFAOYSA-N
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Description

3-Methyl-5,7-diphenylhept-4-en-6-ynal: is an organic compound with the molecular formula C20H18O. It is characterized by its unique structure, which includes both alkyne and alkene functional groups, as well as phenyl rings. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,7-diphenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alkyne: Starting with a suitable alkyne precursor, such as phenylacetylene, the compound undergoes a coupling reaction with an appropriate halide under palladium-catalyzed conditions to form the desired alkyne intermediate.

    Addition of the Alkene: The alkyne intermediate is then subjected to a hydroboration-oxidation reaction to introduce the alkene functionality.

    Final Assembly: The final step involves the addition of the aldehyde group through a formylation reaction, typically using a Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,7-diphenylhept-4-en-6-ynal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination

Major Products Formed

    Oxidation: 3-Methyl-5,7-diphenylhept-4-en-6-ynoic acid

    Reduction: 3-Methyl-5,7-diphenylhept-4-en-6-ynol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-Methyl-5,7-diphenylhept-4-en-6-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5,7-diphenylhept-4-en-6-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diphenyl-4-hepten-3-one: Similar in structure but lacks the alkyne functionality.

    3-Methyl-5,7-diphenylhept-4-en-6-ynol: The reduced form of the compound, containing an alcohol group instead of an aldehyde.

Uniqueness

3-Methyl-5,7-diphenylhept-4-en-6-ynal is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

917774-21-1

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

3-methyl-5,7-diphenylhept-4-en-6-ynal

InChI

InChI=1S/C20H18O/c1-17(14-15-21)16-20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,15-17H,14H2,1H3

InChI Key

XATMNJCMWKANKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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